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Compound Name: Methanopterin

Cat. No.: B14432417 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methanopterin (MPT) and its reduced form, tetrahydromethanopterin (H4MPT),

are crucial C1 carriers in methanogenic archaea and methylotrophic bacteria. Their unique

structure, featuring methyl groups at the C-7 and C-9 positions of the pterin ring, distinguishes

them from other pterin-containing cofactors like folic acid. The biosynthetic pathway of MPT

and the enzymes involved are potential targets for antimicrobial drug development, particularly

for inhibitors of methanogenesis. This document provides detailed protocols and application

notes for the spectroscopic analysis of methanopterin and its biosynthetic intermediates,

essential for their identification, quantification, and structural elucidation.

Methanopterin Biosynthesis Pathway
The biosynthesis of methanopterin is a complex pathway involving multiple enzymatic steps.

Understanding this pathway is critical for identifying and characterizing its intermediates. The

pathway starts from GTP and involves the formation of a pterin ring, which is subsequently

modified and coupled to a side chain derived from p-aminobenzoic acid (pABA) and ribose.
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Caption: Overview of the Methanopterin Biosynthesis Pathway.

General Experimental Workflow
The spectroscopic analysis of methanopterin and its intermediates follows a general workflow

from sample acquisition to data analysis. This workflow ensures the integrity of the analytes

and the reliability of the obtained data.
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Caption: General workflow for spectroscopic analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of methanopterin and

its intermediates. Both ¹H and ¹³C NMR are used to determine the chemical structure and to

track the incorporation of stable isotopes in biosynthetic studies.[1]

Quantitative Data: NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for methanopterin, as

reported for samples in D₂O at pH 10.4.[2]

Table 1: ¹H and ¹³C NMR Chemical Shifts for Methanopterin
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Atom No. ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)

2a 165.7 -

4a 175.0 -

6a 153.3 -

7a 152.0 -

9a 157.0 -

10a 128.8 -

11a 20.9 2.50 (s)

12a 17.0 4.90 (q)

13a 16.3 1.62 (d)

1c 148.6 -

2c, 6c 129.5 7.28 (d)

3c, 5c 115.8 6.64 (d)

4c 118.5 -

1d 102.5 5.65 (d)

2d 74.0 4.30 (t)

3d 70.0 4.15 (t)

4d 85.1 4.02 (m)

5d 64.9 3.82 (m), 3.75 (m)

1e 71.8 3.80 (m)

2e 71.5 3.75 (m)

3e 71.0 3.65 (m)

4e 68.0 3.60 (m)

| 5e | 63.5 | 3.55 (m), 3.45 (m) |
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Data sourced from Eisenreich & Bacher (1994).[2]

Experimental Protocol: NMR Analysis
This protocol is a general guide for the NMR analysis of purified methanopterin.

Sample Preparation:

Dissolve 1-5 mg of purified methanopterin in 0.5 mL of a suitable deuterated solvent. A

0.1 M deuterated phosphate buffer (pD 10.4) in D₂O is commonly used.[2]

Add a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift

referencing and quantification.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Use a high-field NMR spectrometer (e.g., 360 MHz or higher).[2]

For ¹H NMR:

Acquire a standard 1D proton spectrum.

Typical parameters: 30° pulse width, 2-3 second relaxation delay, 16-64 scans.

Use solvent suppression techniques if the residual solvent peak is large.

For ¹³C NMR:

Acquire a proton-decoupled 1D carbon spectrum.

Typical parameters: 30° pulse width, 2.5 s scan interval, composite pulse decoupling.[2]

A larger number of scans (e.g., >1024) will be required due to the low natural

abundance of ¹³C.

For 2D NMR (Structure Elucidation):
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Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-

¹³C long-range correlation) spectra to assign all proton and carbon signals

unequivocally.[2]

Data Processing and Analysis:

Apply Fourier transformation to the acquired FID.

Phase the spectra and perform baseline correction.

Reference the spectra to the internal standard (e.g., TSP at 0.00 ppm).

Integrate the signals in the ¹H spectrum for quantitative analysis.

Analyze the 2D spectra to establish connectivity and assign chemical shifts.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of methanopterin and its

intermediates and to gain structural information through fragmentation analysis.

Quantitative Data: Molecular Mass and Fragments
Table 2: Mass Spectrometry Data for Methanopterin Derivatives

Compound Ionization Method Observed m/z Note

dH4MPT ESI-MS 577 [M+H]⁺

| Methenyl-dH4MPT | ESI-MS | 567 | [M+H]⁺ |

Data sourced from Martinez-Gomez et al. (2013).[3]

Proposed Fragmentation Pathway
The complex structure of methanopterin allows for several potential fragmentation pathways

in MS/MS analysis. The glycosidic bond and the bonds of the side chain are likely points of

cleavage.
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Caption: Proposed MS/MS Fragmentation of Methanopterin.

Experimental Protocol: LC-MS/MS Analysis
Sample Preparation:

Purified fractions of methanopterin or its intermediates are diluted in a solvent compatible

with reverse-phase chromatography, such as a mixture of water and acetonitrile with 0.1%

formic acid.

Instrumentation and Data Acquisition:

Liquid Chromatography (LC):

Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Employ a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and

Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

A typical gradient might run from 5% to 95% B over 20-30 minutes.

Mass Spectrometry (MS):

Use an electrospray ionization (ESI) source in positive ion mode.
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Acquire full scan MS data (e.g., m/z 100-1000) to identify parent ions.

Perform data-dependent MS/MS analysis on the most intense ions to obtain

fragmentation spectra. Use collision-induced dissociation (CID) with an appropriate

collision energy.

Data Analysis:

Extract the ion chromatograms for the expected m/z values of methanopterin and its

intermediates.

Analyze the MS/MS spectra to identify characteristic fragment ions.

Compare the obtained spectra with theoretical fragmentation patterns and any available

library data.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid method for detecting and quantifying pterin-containing

compounds based on their characteristic absorbance of ultraviolet and visible light.

Quantitative Data: UV-Vis Absorption Maxima
Table 3: UV-Vis Absorption Maxima for Methanopterin Derivatives

Compound Solvent/Conditions
Absorption Maxima (λmax,
nm)

deaza-
Tetrahydromethanopterin
(dH4MPT)

Aqueous Buffer 200, 255, 301

| Methenyl-dH4MPT | Aqueous Buffer | 210, 255, 352 |

Data sourced from Martinez-Gomez et al. (2013).[3]

Experimental Protocol: UV-Vis Analysis
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Sample Preparation:

Prepare a solution of the purified compound in a suitable buffer (e.g., 100 mM potassium

phosphate, pH 7.0) using a quartz cuvette.

The concentration should be adjusted to yield an absorbance value within the linear range

of the spectrophotometer (typically 0.1 - 1.0).

Use the same buffer as a blank for baseline correction.

Instrumentation and Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Scan a wavelength range from 200 nm to 600 nm.

Record the absorbance spectrum.

Data Analysis:

Identify the wavelengths of maximum absorbance (λmax).

Use the Beer-Lambert law (A = εbc) to quantify the compound if the molar extinction

coefficient (ε) is known.

Fluorescence Spectroscopy
The reduced forms of pterins, such as H4MPT, are often fluorescent, making fluorescence

spectroscopy a highly sensitive detection method. This is particularly useful when coupled with

HPLC.

Principles of Fluorescence Detection
Fluorophores absorb light at a specific excitation wavelength and emit light at a longer

emission wavelength.[4][5] The difference between these wavelengths is the Stokes shift. For

analysis, an excitation wavelength is chosen, and the emitted light is scanned to generate an

emission spectrum.
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Experimental Protocol: HPLC with Fluorescence
Detection

Sample Preparation:

Extract and purify methanopterin and its intermediates under anaerobic conditions if the

reduced, oxygen-sensitive forms are of interest.

Filter the sample through a 0.22 µm filter before injection.

Instrumentation and Data Acquisition:

HPLC System: Use a system as described in the LC-MS/MS protocol (Section 4.3).

Fluorescence Detector:

First, determine the optimal excitation and emission wavelengths by acquiring excitation

and emission spectra of a standard solution of the target analyte.

To obtain an emission spectrum, set the excitation monochromator to the absorption

maximum (e.g., ~350-360 nm for many reduced pterins) and scan the emission

wavelengths (e.g., from 380 nm to 600 nm).

To obtain an excitation spectrum, set the emission monochromator to the observed

emission maximum and scan the excitation wavelengths.

Set the detector to the optimal excitation and emission wavelengths for the analysis.

Inject the sample and run the HPLC gradient.

Data Analysis:

Identify peaks in the chromatogram based on their retention times compared to standards.

Quantify the analytes by integrating the peak areas and comparing them to a calibration

curve generated from standards of known concentrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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